![molecular formula C18H13F2N5S B2497021 3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863458-11-1](/img/structure/B2497021.png)
3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including compounds similar to "3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine," involves regioselective one-step procedures that yield high efficiency and specificity. Such methods often utilize reactions between 3,5-diamino-1,2,4-triazole and variously substituted aryl compounds, leading to the formation of desired triazolopyrimidine scaffolds with promising abilities for further functionalization (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by their unique triazolo[1,5-a]pyrimidine core, which contributes to their potential biological activity. Studies on similar molecules have revealed that these compounds can exhibit layered structural arrangements and three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions, as seen in certain crystal environments (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitution, which plays a crucial role in their functionalization. For example, the reaction of triazolopyrimidines with potassium cyanide and ethyl cyanoacetate has been shown to proceed smoothly, leading to the formation of cyano and ethyl cyanoacetate derivatives, respectively. These reactions highlight the reactive nature of the triazolopyrimidine scaffold and its potential for further chemical modifications (Tanji et al., 1989).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. The presence of functional groups, especially fluorophenyl groups, can significantly affect these properties, potentially enhancing the compound's stability and solubility in various solvents.
Chemical Properties Analysis
Triazolopyrimidines exhibit a range of chemical properties, including photophysical behavior, due to their conjugated system and the presence of heteroatoms in the triazole and pyrimidine rings. These properties make them interesting candidates for the development of fluorescent probes and other applications requiring electron-rich molecules. The chemical behavior of these compounds can be fine-tuned through functionalization, allowing for a broad range of applications in chemical and material sciences.
For more insights into the synthesis, structure, and properties of triazolopyrimidine derivatives and related compounds, the following references provide comprehensive information:
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization :A study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel derivative of pyrimidine, emphasizing the methodological advancements in synthesizing complex molecules for potential biological applications Lahmidi et al., 2019.
Antibacterial Activity :The antibacterial properties of triazolo[1,5-a]pyrimidine derivatives against various bacterial strains have been explored, indicating the potential of these compounds in developing new antimicrobial agents. For instance, Abdel-Rahman et al. (2009) synthesized fluorinated derivatives showing significant activity against Mycobacterium tuberculosis Abdel-Rahman, El-Koussi, & Hassan, 2009.
Anticancer and Antitubulin Activity :Compounds based on the triazolo[1,5-a]pyrimidine scaffold have shown promising anticancer activities. Yang et al. (2019) reported on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents with significant antiproliferative activities against cancer cell lines, demonstrating the scaffold's potential as a basis for developing new anticancer agents Yang et al., 2019.
Supramolecular Chemistry :The application of triazolo[1,5-a]pyrimidine derivatives in supramolecular chemistry has been explored, with Fonari et al. (2004) investigating novel pyrimidine derivatives as suitable ligands for co-crystallization, leading to complex structures through hydrogen bonding Fonari et al., 2004.
Fluorescence and Chemosensory Applications :The fluorescent properties of certain triazolo[1,5-a]pyrimidine derivatives have been studied for potential applications as fluorescent probes or chemosensors. Castillo et al. (2018) provided insights into the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine, highlighting their potential in detecting biologically or environmentally relevant species Castillo, Tigreros, & Portilla, 2018.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-5-1-12(2-6-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXDABGLJRNQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

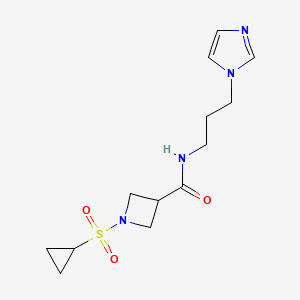
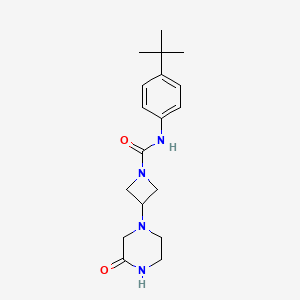
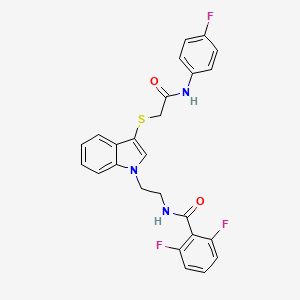
![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)
![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

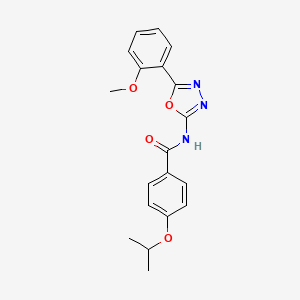
![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

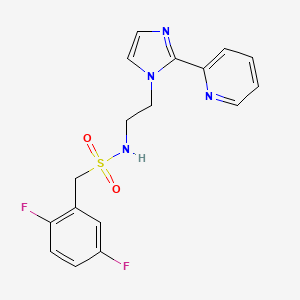
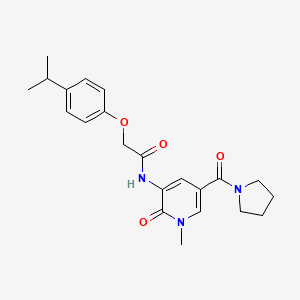
![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)
